molecular formula C13H16N2O3 B1618296 Profexalone CAS No. 34740-13-1

Profexalone

Cat. No.: B1618296
CAS No.: 34740-13-1
M. Wt: 248.28 g/mol
InChI Key: AUVLZBKTWSCAIM-UHFFFAOYSA-N
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Description

Profexalone is a synthetic compound with the chemical formula

C13H16N2O3C_{13}H_{16}N_{2}O_{3}C13​H16​N2​O3​

. It is an oxazolidinone derivative known for its anticonvulsive, muscle-relaxant, antidepressive, anti-inflammatory, and analgesic properties . This compound has garnered attention in various fields of scientific research due to its multifaceted pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Profexalone can be synthesized through a multi-step process involving the formation of the oxazolidinone ring. One common synthetic route involves the reaction of a phenyl-substituted oxazolidinone with a propylamine derivative under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Profexalone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule, leading to the formation of analogs with varied biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of analogs with different substituents on the oxazolidinone ring.

Scientific Research Applications

Profexalone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of oxazolidinones and their derivatives.

    Biology: this compound’s biological activities make it a valuable tool for studying cellular processes and signaling pathways.

    Medicine: Due to its pharmacological properties, this compound is investigated for potential therapeutic applications in treating conditions such as epilepsy, muscle spasms, depression, inflammation, and pain.

    Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

Profexalone exerts its effects through multiple mechanisms:

    Anticonvulsive and Muscle-Relaxant Effects: It modulates the activity of neurotransmitter receptors in the central nervous system, reducing neuronal excitability and muscle contractions.

    Antidepressive Effects: this compound influences the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation.

    Anti-inflammatory and Analgesic Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Profexalone is unique among oxazolidinone derivatives due to its broad spectrum of pharmacological activities. Similar compounds include:

    Linezolid: Primarily used as an antibiotic, linezolid shares the oxazolidinone core structure but lacks the anticonvulsive and muscle-relaxant properties of this compound.

    Tedizolid: Another oxazolidinone antibiotic, tedizolid is similar to linezolid but has improved potency against certain bacterial strains.

    Rivaroxaban: Although not an oxazolidinone, rivaroxaban is a structurally related compound used as an anticoagulant.

This compound’s unique combination of anticonvulsive, muscle-relaxant, antidepressive, anti-inflammatory, and analgesic effects distinguishes it from these related compounds, making it a valuable subject of ongoing research.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

34740-13-1

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-oxo-5-phenyl-N-propyl-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C13H16N2O3/c1-2-8-14-12(16)15-9-11(18-13(15)17)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)

InChI Key

AUVLZBKTWSCAIM-UHFFFAOYSA-N

SMILES

CCCNC(=O)N1CC(OC1=O)C2=CC=CC=C2

Canonical SMILES

CCCNC(=O)N1CC(OC1=O)C2=CC=CC=C2

34740-13-1

Origin of Product

United States

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